1-(4-Ethoxy-3-methylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTAQCNFJDHCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514439 | |
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105321-57-1 | |
| Record name | 1-(4-Ethoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Ethoxy 3 Methylphenyl Ethanone and Analogues
Classical and Contemporary Synthetic Routes to Aromatic Ethanones
The preparation of aromatic ethanones, such as 1-(4-Ethoxy-3-methylphenyl)ethanone, has traditionally been dominated by electrophilic aromatic substitution reactions. These methods, while foundational, are continually being refined for improved efficiency and applicability.
Friedel-Crafts Acylation as a Primary Synthetic Approach
The Friedel-Crafts acylation, first reported by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone for the synthesis of aryl ketones. sigmaaldrich.comlibretexts.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For the specific synthesis of this compound, the reaction would proceed by treating 2-ethoxytoluene with an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).
The mechanism begins with the Lewis acid catalyst activating the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). sigmaaldrich.comlibretexts.org This electrophile is then attacked by the electron-rich aromatic ring of 2-ethoxytoluene. The existing substituents on the aromatic ring—the ethoxy group (-OCH₂CH₃) and the methyl group (-CH₃)—are both activating, electron-donating groups. They direct the incoming electrophile to the ortho and para positions. In the case of 2-ethoxytoluene, the primary product is the para-substituted isomer, this compound, due to reduced steric hindrance compared to the ortho position. youtube.com
A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements and poly-substitution. The product ketone is deactivated towards further electrophilic attack, preventing multiple acyl groups from being added to the ring. libretexts.org
Table 1: Representative Friedel-Crafts Acylation Conditions
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Product(s) | Reference(s) |
|---|---|---|---|---|---|
| Toluene | Acetyl Chloride | AlCl₃ | Dichloromethane | p-Methylacetophenone (major), o-Methylacetophenone (minor) | youtube.com |
| p-Xylene | Acetyl Chloride | AlCl₃ | - | 2′,5′-Dimethylacetophenone | researchgate.net |
| Anisole | Acetic Anhydride | - | - | p-Methoxyacetophenone | youtube.com |
Alternative Aromatic Acylation and Alkylation Reactions
While Friedel-Crafts acylation is a primary route, several other methods exist for the synthesis of aromatic ketones. These alternatives can be advantageous when the substrate is incompatible with the harsh conditions of the Friedel-Crafts reaction.
Gattermann-Koch Reaction : This method introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide and hydrogen chloride with a catalyst system. While it produces aldehydes, it is a related and important acylation-type reaction. numberanalytics.com
Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. For a related synthesis, one could envision synthesizing phenyl acetate (B1210297) derivatives and then inducing rearrangement.
Houben-Hoesch Reaction : This reaction synthesizes aryl ketones from a nitrile and an activated arene, such as a phenol (B47542) or phenol ether.
Friedel-Crafts Alkylation followed by Oxidation : An indirect, two-step route involves first performing a Friedel-Crafts alkylation to introduce an ethyl group onto the aromatic ring, followed by oxidation of the alkyl group to the desired ketone. numberanalytics.com This can be a useful strategy to control regioselectivity.
Advanced Synthetic Strategies for the this compound Scaffold
Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods. These advanced strategies offer significant improvements over classical approaches.
Metal-Catalyzed C-H Activation in Ethanone (B97240) Synthesis
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming carbon-carbon bonds directly, bypassing the need for pre-functionalized starting materials. rsc.orgrsc.org This approach allows for the direct acylation of an aromatic C-H bond. In the context of synthesizing ethanone scaffolds, a transition metal catalyst (often based on palladium, rhodium, or ruthenium) can be directed to a specific C-H bond by a coordinating group already present on the molecule. acs.orgyoutube.com
The ketone group itself can act as a directing group, facilitating functionalization at the ortho C-H bond. rsc.orgrsc.org While this is more commonly applied for derivatization, the principles can be extended to primary synthesis. For a substrate like 2-ethoxytoluene, the ethoxy group could potentially direct a metal catalyst to the para C-H bond, enabling a direct and highly selective acylation under milder conditions than traditional Friedel-Crafts reactions. These reactions often proceed through the formation of a metallacycle intermediate, which enhances site-selectivity. acs.org
Table 2: Examples of Metal-Catalyzed C-H Functionalization
| Catalyst Type | Directing Group | Reaction Type | Substrate Class | Reference(s) |
|---|---|---|---|---|
| Ruthenium (Ru) | Ketone | C-H/Olefin Coupling | Aryl Ketones | rsc.org |
| Palladium (Pd) | Amide | C-H Glycosylation | Amides | acs.org |
Green Chemistry Principles in the Synthesis of Substituted Ethanones
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of substituted ethanones, this translates to several key improvements over traditional methods. nih.gov
One major focus is the replacement of hazardous and moisture-sensitive Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant waste. sigmaaldrich.com Researchers have developed solid acid catalysts, such as zeolites or clays, which are reusable and more environmentally friendly. researchgate.net
Another green approach involves using alternative energy sources to drive reactions. Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and energy consumption. nih.gov The use of greener solvents, such as ionic liquids or even water, is also a key area of research, moving away from volatile organic compounds like dichloromethane. researchgate.netrsc.org
Table 3: Green Chemistry Approaches in Aromatic Synthesis
| Green Principle | Traditional Method | Green Alternative | Benefit(s) | Reference(s) |
|---|---|---|---|---|
| Catalyst | Stoichiometric AlCl₃ | Reusable solid acid (e.g., cellulose (B213188) sulfuric acid) | Reduced waste, recyclability, lower cost | researchgate.net |
| Solvent | Dichloromethane | Water, Ethanol | Reduced toxicity, improved safety | researchgate.netrsc.org |
| Energy | Conventional Heating | Microwave, Ultrasound | Faster reactions, lower energy use | nih.gov |
Chemical Derivatization and Functionalization of this compound
Once synthesized, this compound can serve as a versatile intermediate for the creation of more complex molecules. Its structure offers several sites for further chemical modification, primarily at the ketone functional group and on the aromatic ring.
The ketone's carbonyl group is a hub for a variety of transformations:
Reduction : The ketone can be reduced to a secondary alcohol, 1-(4-ethoxy-3-methylphenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).
Oxidation : A Baeyer-Villiger oxidation would convert the ketone into an ester.
Condensation Reactions : The α-protons on the acetyl group are acidic and can be removed by a base, allowing for aldol-type condensation reactions to form larger carbon skeletons. numberanalytics.com
The aromatic ring, while deactivated by the acetyl group, can still undergo further electrophilic substitution under forcing conditions. Additionally, the methyl and ethoxy groups themselves can be targets for specific chemical modifications. The synthesis of related compounds, such as acetovanillone, highlights that impurities from side reactions can often be isolated and characterized, providing a library of related structures. asianpubs.org
Synthesis of Chalcone (B49325) Derivatives from Ethanone Precursors
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are pivotal intermediates in the synthesis of flavonoids and other heterocyclic compounds. The primary method for their preparation from ethanone precursors is the Claisen-Schmidt condensation reaction. acs.org This reaction involves an aldol (B89426) condensation between an acetophenone (B1666503) derivative and an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.
The synthesis of chalcone derivatives from this compound is achieved by reacting it with various substituted aromatic aldehydes in the presence of a base or acid catalyst. acs.orgnih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Basic catalysts, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in ethanol, are commonly employed and facilitate the deprotonation of the α-carbon of the ethanone, which then acts as a nucleophile. acs.orgresearchgate.net Alternatively, acid-catalyzed condensation, using reagents like sulfuric acid (H₂SO₄), can also be effective. nih.gov
The general reaction scheme is as follows:
Scheme 1: General synthesis of chalcone derivatives from this compound via Claisen-Schmidt condensation.
The reaction's versatility allows for the creation of a large library of chalcone analogues by simply varying the substituted aldehyde. The resulting chalcones are valuable precursors for further heterocyclic synthesis.
Table 1: Examples of Chalcone Synthesis from Ethanone Precursors
| Ethanone Precursor | Aldehyde | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 1-(4-aminophenyl)ethanone | Benzaldehyde derivatives | Piperidine, CH₂Cl₂, 55°C | 2-(4-((E)-3-phenylacryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3-dione derivatives | researchgate.net |
| 1,3-Diacetylbenzene | Vanillin (4-hydroxy-3-methoxybenzaldehyde) | c-H₂SO₄, Ethanol, Reflux | (E)-1-{3-[(E)-3-(4-Hydroxy-3-methoxyphenyl)acryloyl]phenyl}-3-(4-hydroxy-3-methoxyphenyl)-2-propenone | nih.gov |
| 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone | Various aldehydes | 40% NaOH, Solvent-free | (E)-1-(2′,4′-Difluorobiphenyl-4-yl)-3-arylprop-2-en-1-ones | acs.org |
Preparation of Nitrogen-Containing Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Oximes)
The functional groups within this compound and its chalcone derivatives provide reactive sites for the construction of various nitrogen-containing heterocycles.
Oximes: Oximes are synthesized directly from the ethanone precursor via a condensation reaction with hydroxylamine (B1172632). The reaction typically involves treating this compound with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl released. chemicalbook.com This conversion of the ketone's carbonyl group to an oxime functional group (>C=N-OH) is a foundational step for creating further derivatives, such as oxime ethers, which are noted for their biological activities. nih.gov
Triazoles: Triazoles, five-membered rings with three nitrogen atoms, can be synthesized from ethanone precursors through several routes. nih.gov A direct and effective method for creating 4-aryl-NH-1,2,3-triazoles involves an iodine-mediated formal [2+2+1] cyclization. organic-chemistry.org This reaction uses the methyl ketone (such as this compound), a tosylhydrazine as an azide (B81097) surrogate, and an amine source like 1-aminopyridinium iodide. organic-chemistry.org This metal-free approach provides a direct pathway from the ketone to the triazole ring system. The synthesis of 1,2,4-triazoles often requires converting the ethanone to a hydrazide intermediate first, which can then be cyclized. scispace.com
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from this compound generally proceeds through a multi-step sequence. A common and reliable pathway involves:
Oxidation of the acetyl group of the ethanone to a carboxylic acid (4-ethoxy-3-methylbenzoic acid).
Conversion of the carboxylic acid to its corresponding acyl hydrazide (4-ethoxy-3-methylbenzoyl hydrazide) by reacting it with hydrazine (B178648) hydrate.
Cyclization of the acyl hydrazide to form the 1,3,4-oxadiazole (B1194373) ring. This final step can be achieved through several methods, such as reacting the hydrazide with a second carboxylic acid derivative to form a diacylhydrazine, which is then dehydrated using agents like phosphorus oxychloride (POCl₃) or zirconium(IV) chloride. researchgate.net Another route is the oxidative cyclization of N-acylhydrazones (formed from the hydrazide and an aldehyde) using reagents like chloramine-T. jchemrev.comjchemrev.com
Table 2: Synthetic Pathways to Nitrogen-Containing Heterocycles
| Target Heterocycle | Precursor | Key Reagents/Reaction Type | Intermediate(s) | Reference |
|---|---|---|---|---|
| Oxime | This compound | Hydroxylamine hydrochloride, Base | - | chemicalbook.com |
| 1,2,3-Triazole | This compound | p-Toluenesulfonyl hydrazine, 1-Aminopyridinium iodide, I₂ | N-tosylhydrazone | organic-chemistry.org |
Regioselective Modifications of the Phenyl Ring and Side Chains
Further diversification of this compound can be achieved through regioselective modifications of either the aromatic ring or its side chains.
Phenyl Ring Modifications: The substitution pattern on the phenyl ring of this compound dictates the regioselectivity of subsequent electrophilic aromatic substitution reactions. The ring contains:
An ethoxy group (-OEt) at C4: A strongly activating, ortho, para-directing group.
A methyl group (-Me) at C3: A weakly activating, ortho, para-directing group.
An acetyl group (-C(O)CH₃) at C1: A deactivating, meta-directing group.
The directing effects of these substituents are additive. The powerful ortho, para-directing ethoxy group strongly activates positions 3 (blocked) and 5. The methyl group activates positions 2, 4 (blocked), and 6. The deactivating acetyl group directs to position 5. The combined influence of all three groups strongly and selectively directs incoming electrophiles to the C5 position, which is ortho to the methyl group, meta to the acetyl group, and ortho to the ethoxy group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at C5.
Side Chain Modifications: The three side chains—acetyl, ethoxy, and methyl—offer distinct sites for chemical transformation.
Acetyl Group: The α-protons on the methyl part of the acetyl group are acidic and can be removed to form an enolate, which is the basis for its reactivity in aldol condensations (as seen in chalcone synthesis). The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or fully reduced to an ethyl group via Wolff-Kishner or Clemmensen reduction. It can also be oxidized to a carboxylic acid through the haloform reaction.
Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding phenol, 1-(4-hydroxy-3-methylphenyl)ethanone.
Methyl Group: The benzylic protons of the methyl group on the ring can undergo radical substitution. For example, bromination using N-bromosuccinimide (NBS) would selectively install a bromine atom on the methyl group, yielding 1-(3-(bromomethyl)-4-ethoxyphenyl)ethanone, a versatile intermediate for further functionalization.
Mechanistic Investigations into the Reactivity of 1 4 Ethoxy 3 Methylphenyl Ethanone
Mechanistic Pathways of Carbonyl Reactivity: Nucleophilic Additions
The carbonyl group, with its inherent polarity, is a prime target for nucleophilic attack. The carbon atom, bearing a partial positive charge, is electrophilic, while the oxygen atom is nucleophilic. Nucleophilic addition reactions are a cornerstone of carbonyl chemistry, and 1-(4-ethoxy-3-methylphenyl)ethanone is no exception. ncert.nic.in
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This process changes the hybridization of the carbonyl carbon from sp² to sp³. ncert.nic.inlibretexts.org The subsequent step typically involves protonation of the resulting alkoxide ion to yield an alcohol. libretexts.org
The reactivity of aldehydes and ketones in nucleophilic additions is influenced by both steric and electronic factors. ncert.nic.in The presence of two substituents in ketones, as opposed to one in aldehydes, can sterically hinder the approach of a nucleophile. ncert.nic.in Electronically, the ethoxy and methyl groups on the phenyl ring of this compound influence the electrophilicity of the carbonyl carbon.
Key examples of nucleophilic addition reactions include:
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to ketones yields cyanohydrins. This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the potent nucleophile. ncert.nic.inlibretexts.org
Hemiacetal and Acetal Formation: Alcohols add to ketones to form hemiacetals, which can then react with a second molecule of alcohol to form an acetal. These reactions are usually acid-catalyzed. libretexts.org
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) are powerful nucleophiles that add to the carbonyl carbon, forming a new carbon-carbon bond. Subsequent workup yields an alcohol. youtube.com
Oxidative Transformation Mechanisms
The oxidation of ketones can proceed through various mechanistic pathways, often leading to the formation of esters or carboxylic acids.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxyacid on the protonated ketone, followed by the migration of a group (aryl or alkyl) to the adjacent oxygen atom and subsequent elimination. wiley-vch.de The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de
Haloform Reaction: Ketones with a methyl group adjacent to the carbonyl can undergo the haloform reaction in the presence of a base and a halogen. This reaction proceeds through the formation of an enolate, followed by repeated halogenation of the methyl group. The resulting trihalomethyl ketone is then cleaved by hydroxide (B78521) to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).
Reductive Transformation Mechanisms
The carbonyl group of this compound can be reduced to a secondary alcohol or completely to a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Hydride Reduction: Metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated upon workup. youtube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the ketone. The ketone is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.
Clemmensen and Wolff-Kishner Reductions: These reactions reduce the carbonyl group completely to a methylene group (CH₂). The Clemmensen reduction is carried out with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, while the Wolff-Kishner reduction uses hydrazine (B178648) (NH₂NH₂) and a strong base at high temperatures. The Wolff-Kishner mechanism involves the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon treatment with base. masterorganicchemistry.com
Reaction Kinetics and Transition State Analysis in Ethanone (B97240) Transformations
The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical reactions. Transition state theory is a fundamental concept used to understand these processes. wikipedia.org
Transition State Theory: This theory postulates that reactants pass through a high-energy transition state before forming products. The rate of the reaction is determined by the concentration of the species in the transition state and the frequency with which they convert to products. wikipedia.org The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. github.ioucsb.edu
Activation Parameters: By studying the effect of temperature on the reaction rate, activation parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. These parameters provide information about the energy barrier and the molecularity of the rate-determining step. wikipedia.org
Computational Analysis: Modern computational chemistry methods, such as density functional theory (DFT), are powerful tools for modeling reaction pathways and calculating the structures and energies of reactants, products, and transition states. This allows for a detailed analysis of the reaction mechanism at a molecular level.
Rearrangement Reactions and Their Mechanisms
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.in Several important rearrangement reactions can be envisioned for derivatives of this compound.
Beckmann Rearrangement: This reaction involves the transformation of an oxime into an amide. masterorganicchemistry.com The oxime of this compound, upon treatment with an acid catalyst (e.g., sulfuric acid, phosphorus pentachloride), would undergo rearrangement. The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti-periplanar to the leaving group (water) to the nitrogen atom. mvpsvktcollege.ac.inmasterorganicchemistry.com This forms a nitrilium ion, which is then attacked by water to yield the amide after tautomerization. wiley-vch.de
Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone into a thioamide upon heating with sulfur and an amine (like morpholine). The thioamide can then be hydrolyzed to a carboxylic acid with one more carbon atom than the original ketone's alkyl chain.
Pinacol-Type Rearrangements: If this compound were to be converted into a 1,2-diol (pinacol), this diol could undergo an acid-catalyzed rearrangement to form a ketone. libretexts.org The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. A subsequent 1,2-shift of an alkyl or aryl group leads to a more stable carbocation, which is then deprotonated to form the final ketone product. libretexts.org
Interactive Data Table
| Reaction Type | Reagents/Conditions | Product Type | Key Mechanistic Feature |
| Nucleophilic Addition | |||
| Cyanohydrin Formation | HCN, base | Cyanohydrin | Nucleophilic attack by CN⁻ ncert.nic.inlibretexts.org |
| Acetal Formation | R-OH, acid catalyst | Acetal | Formation of a hemiacetal intermediate libretexts.org |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol | C-C bond formation youtube.com |
| Oxidation | |||
| Baeyer-Villiger | Peroxyacid (e.g., m-CPBA) | Ester | Migration of an aryl or alkyl group wiley-vch.de |
| Haloform Reaction | Halogen, base | Carboxylate, Haloform | Formation of a trihalomethyl ketone intermediate |
| Reduction | |||
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Hydride transfer to carbonyl carbon youtube.com |
| Catalytic Hydrogenation | H₂, catalyst (Pt, Pd, Ni) | Secondary Alcohol | Adsorption onto catalyst surface |
| Wolff-Kishner Reduction | NH₂NH₂, base, heat | Alkane | Formation of a hydrazone intermediate masterorganicchemistry.com |
| Rearrangement | |||
| Beckmann Rearrangement | Oxime, acid catalyst | Amide | Migration of a group to an electron-deficient nitrogen masterorganicchemistry.com |
| Willgerodt-Kindler | Sulfur, amine | Thioamide | Complex radical and ionic steps |
| Pinacol Rearrangement | 1,2-diol, acid catalyst | Ketone | 1,2-alkyl or aryl shift to a carbocation libretexts.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethoxy 3 Methylphenyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various proton environments in 1-(4-Ethoxy-3-methylphenyl)ethanone. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals provide a complete picture of the proton framework. The ethoxy group is characterized by a triplet and a quartet, corresponding to the methyl and methylene (B1212753) protons, respectively. The aromatic region of the spectrum displays signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methyl group attached to the aromatic ring and the acetyl methyl group each appear as distinct singlets.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.5 | Singlet | 3H |
| Aromatic (H-5) | ~7.7 | Doublet | 1H |
| Aromatic (H-6) | ~7.7 | Doublet of Doublets | 1H |
| Aromatic (H-2) | ~6.9 | Doublet | 1H |
| Ethoxy (OCH₂) | ~4.1 | Quartet | 2H |
| Aromatic Methyl (CH₃) | ~2.2 | Singlet | 3H |
| Ethoxy (CH₃) | ~1.4 | Triplet | 3H |
Note: The exact chemical shifts are dependent on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Complementing the proton data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The carbonyl carbon of the acetyl group is readily identified by its characteristic downfield shift. The aromatic carbons show a pattern of signals consistent with the substitution pattern, and the carbons of the ethoxy and methyl groups are observed in the upfield region of the spectrum.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~197 |
| Aromatic (C-4) | ~160 |
| Aromatic (C-1) | ~131 |
| Aromatic (C-3) | ~130 |
| Aromatic (C-5) | ~129 |
| Aromatic (C-6) | ~126 |
| Aromatic (C-2) | ~111 |
| Ethoxy (OCH₂) | ~64 |
| Acetyl (CH₃) | ~26 |
| Aromatic Methyl (CH₃) | ~16 |
| Ethoxy (CH₃) | ~15 |
Note: The exact chemical shifts are dependent on the solvent and the specific experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons in the ethoxy group and between neighboring protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Comprehensive Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1670-1690 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Carbonyl (C=O) Stretch | 1690-1670 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether) | 1300-1000 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=O stretching vibration will also be present, though its intensity can vary. The symmetric stretching of the C-C bonds within the aromatic ring and the methyl groups would also be observable.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides the experimental mass value that can be compared against a theoretical value calculated from the atomic masses of its constituent elements.
The molecular formula of this compound is established as C₁₁H₁₄O₂. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure the mass of the molecular ion with a precision of a few parts per million (ppm). This allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, the protonated molecule, [M+H]⁺, would be observed in positive-ion mode, and its accurately measured mass would confirm the elemental composition.
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₂ |
| Nominal Mass | 178 g/mol |
| Monoisotopic Mass | 178.0994 u |
| Calculated [M+H]⁺ | 179.1067 u |
| Calculated [M+Na]⁺ | 201.0886 u |
X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and how these molecules are packed within a crystal lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. However, analysis of a structurally similar compound, 1-(4-hydroxy-3-methylphenyl)ethanone, reveals the type of information that could be obtained. nih.gov For this related molecule, XRD analysis provided detailed crystallographic parameters, confirming its planar aromatic ring and the geometry of the acetyl group. nih.gov It also elucidated the intermolecular hydrogen bonding network responsible for stabilizing the crystal structure. nih.gov
Should a suitable single crystal of this compound be grown, XRD analysis would be expected to reveal a largely planar conformation of the phenyl ring and the acetyl group. The crystal packing would likely be governed by weaker intermolecular forces such as C-H···O interactions and π-π stacking, given the absence of a strong hydrogen bond donor like the hydroxyl group found in its analogue.
Table 2: Example Crystallographic Data for the Related Compound 1-(4-hydroxy-3-methylphenyl)ethanone
| Parameter | Value |
|---|---|
| CCDC Number | 824672 nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P2₁2₁2₁ nih.gov |
| Unit Cell Dimensions | a = 7.5 Å, b = 8.0 Å, c = 12.9 Å nih.gov |
| Intermolecular Interactions | Hydrogen bonding, π-π stacking nih.gov |
Theoretical and Computational Investigations of 1 4 Ethoxy 3 Methylphenyl Ethanone
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-(4-Ethoxy-3-methylphenyl)ethanone, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the minimum energy conformation of the molecule.
The process begins with defining an initial molecular structure, which is then iteratively refined to minimize the forces on each atom. Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly used for such optimizations. clinicsearchonline.org The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related aromatic ketones, DFT has been successfully used to predict these parameters with good agreement to experimental data from X-ray crystallography. rasayanjournal.co.innih.gov
Table 1: Representative Optimized Geometrical Parameters for an Acetophenone (B1666503) Derivative (m-Bromoacetophenone) using DFT (Note: Data is for an analogous compound to illustrate the type of information obtained from DFT calculations.)
| Parameter | Bond Length (Å) / Angle (°) |
| C=O bond length | 1.21 |
| C-C (ring-acetyl) bond length | 1.50 |
| Phenyl ring C-C bond lengths | ~1.39 |
| C-O (ethoxy) bond length | ~1.36 |
| O-C (ethyl) bond length | ~1.44 |
| C-C-O (acetyl) bond angle | ~120° |
| C-C-C (ring) bond angles | ~120° |
| Data derived from concepts in a study on m-bromoacetophenone. researchgate.net |
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculated by DFT, a host of quantum chemical descriptors can be derived to predict the reactivity of this compound. These descriptors provide quantitative measures of various aspects of a molecule's electronic properties.
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron. It is related to the energy of the Highest Occupied Molecular Orbital (HOMO).
Electron Affinity (A): The energy released when an electron is added. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as (I+A)/2.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (I-A)/2.
Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic character.
These descriptors are crucial for understanding how the molecule will behave in chemical reactions. For example, a lower chemical hardness suggests higher reactivity.
Table 2: Calculated Quantum Chemical Descriptors for an Analogous Acetophenone Derivative (m-Bromoacetophenone) (Note: This data is illustrative of the descriptors that would be calculated for this compound.)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 9.24 |
| Electron Affinity (A) | 1.12 |
| Electronegativity (χ) | 5.18 |
| Chemical Hardness (η) | 4.06 |
| Global Electrophilicity (ω) | 3.31 |
| Data sourced from a study on m-bromoacetophenone. researchgate.net |
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO is likely to be centered on the acetyl group, particularly the carbonyl carbon. The energy of this gap can be precisely calculated using DFT.
Table 3: Representative Frontier Molecular Orbital Energies and Gap (Note: Values are based on studies of similar aromatic ketones to illustrate the expected range.)
| Orbital | Energy (eV) |
| HOMO | -6.5 to -5.5 |
| LUMO | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
| Illustrative data derived from studies on substituted aromatic compounds. nih.govresearchgate.netnih.gov |
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies
Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov
In this compound, several types of non-covalent interactions are possible. The carbonyl oxygen is a potential hydrogen bond acceptor. Intermolecular C-H···O hydrogen bonds involving the methyl and ethyl groups, as well as the aromatic C-H bonds, are expected to play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can contribute to the stability of the solid-state structure. nih.gov
NCI plots visually represent these interactions as surfaces, colored according to the nature and strength of the interaction. Blue surfaces typically indicate strong attractive interactions (like hydrogen bonds), green surfaces represent weak van der Waals interactions, and red surfaces denote steric repulsion.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the accessible conformations and intermolecular interactions. youtube.com
For this compound, MD simulations can be used to explore its conformational landscape. This includes the rotation of the ethoxy group, the methyl group, and the acetyl group. By simulating the molecule in a solvent, one can study its interactions with the surrounding solvent molecules, providing insights into its solubility and solvation thermodynamics.
In a condensed phase simulation (liquid or solid), MD can reveal how multiple molecules of this compound interact with each other. ias.ac.in This is crucial for understanding the fluid structure and the formation of multimers or aggregates. ias.ac.in Parameters such as the radial distribution function can be calculated from MD trajectories to quantify the local ordering of molecules.
Quantitative Structure-Activity Relationship (QSAR) within a Purely Chemical Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property or activity. researchgate.net While often used in drug design, QSAR can also be applied in a purely chemical context to predict properties like reactivity, boiling point, or solubility.
To develop a QSAR model for a series of substituted acetophenones, including this compound, one would first need a dataset of these compounds with experimentally measured values for the property of interest. Then, a variety of molecular descriptors (quantum chemical, topological, etc.) would be calculated for each compound.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property. nih.gov For example, a QSAR model could be built to predict the reaction rate of a particular reaction for different substituted acetophenones. The model would highlight which structural features (e.g., electronic effects of substituents, steric hindrance) are most influential. Such a model, once validated, could be used to predict the chemical behavior of new, unsynthesized acetophenone derivatives. nih.gov
Strategic Utility in Advanced Organic Synthesis
As a Versatile Building Block for Complex Molecules
1-(4-Ethoxy-3-methylphenyl)ethanone is a valuable starting material for synthesizing more intricate molecules due to the reactivity of both its acetyl group and its substituted phenyl ring. The ketone moiety can undergo a variety of classical transformations, including reductions to alcohols, reductive aminations to form amines, and various condensation reactions. For instance, the acetyl group is a key handle for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental operations in the assembly of complex organic scaffolds.
A notable application of this building block is in the synthesis of substituted benzothiazines. Research has shown that condensation of related aminobenzethiols with β-diketones in a solvent like DMSO can lead to the formation of 4H-1,4-benzothiazine derivatives. researchgate.net This type of reaction highlights how the core structure of an acetophenone (B1666503) derivative can be integrated into heterocyclic systems, which are prevalent in many biologically active compounds. The ethoxy and methyl groups on the phenyl ring of this compound can influence the electronic properties and solubility of the resulting complex molecules. researchgate.net
Furthermore, acetophenone derivatives are instrumental in annulation reactions to build complex fused-ring systems. For example, substituted acetophenones can react with other molecules like chromone-3-carboxaldehydes to yield diversely substituted benzophenones through controlled annulation pathways. rsc.org The specific substitution pattern on the phenyl ring of this compound makes it a unique precursor for creating targeted molecular frameworks. The presence of the ethoxy and methyl groups can direct the regioselectivity of these reactions, providing a pathway to specific isomers that might otherwise be difficult to access.
The table below summarizes the utility of acetophenone derivatives in synthesizing complex molecules, illustrating the types of reactions and the resulting molecular classes.
| Starting Material Class | Reaction Type | Resulting Complex Molecule Class |
| Acetophenone Derivatives | Condensation with aminothiols | Substituted Benzothiazines |
| Acetophenone Derivatives | Annulation with chromones | Substituted Benzophenones |
| Acetophenone Derivatives | Friedel-Crafts acylation | Substituted Chalcones |
| Acetophenone Derivatives | Reductive amination | Chiral Amines |
Development of Pharmaceutical Intermediates and Lead Compound Scaffolds
The acetophenone framework is a common feature in many pharmaceutical compounds, and this compound serves as a key intermediate in the synthesis of various biologically active molecules. ontosight.ai The structural motifs present in this compound—a substituted phenyl ring and a ketone—are frequently found in drugs and drug candidates.
For example, the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) involves an acetophenone derivative, p-isobutylacetophenone, as a key intermediate. wikipedia.org This intermediate undergoes a series of reactions, including hydrogenation and carbonylation, to yield the final active pharmaceutical ingredient. wikipedia.org The synthesis of other pharmaceutical agents often follows similar pathways where a substituted acetophenone is a crucial starting point. The specific substituents on this compound make it a candidate for developing new chemical entities with potentially unique pharmacological profiles. The ethoxy group, for instance, can enhance metabolic stability and modify the lipophilicity of a potential drug molecule.
The development of novel compounds often involves creating a library of related structures to explore structure-activity relationships (SAR). This compound is an ideal scaffold for such endeavors. The ketone can be modified to introduce a variety of functional groups, and the aromatic ring can undergo further substitution, allowing for the systematic variation of the molecule's properties. This approach is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. ontosight.ai
The table below illustrates how modifications to the this compound scaffold can lead to compounds with potential therapeutic applications.
| Scaffold Modification | Target Biological Activity | Potential Therapeutic Area |
| Conversion to chalcones | Anti-inflammatory, Antimicrobial | Infectious & Inflammatory Diseases |
| Formation of Schiff bases | Anticancer, Anticonvulsant | Oncology, Neurology |
| Synthesis of pyrazoline derivatives | Antidepressant, Analgesic | CNS Disorders, Pain Management |
| Introduction of heterocyclic rings | Antiviral, Antifungal | Infectious Diseases |
Catalyst Development and Ligand Design Incorporating Ethanone (B97240) Moieties
The ethanone (or more broadly, acetophenone) moiety is a valuable component in the design of ligands for organometallic catalysts. wikipedia.org The oxygen atom of the ketone can act as a donor atom, coordinating to a metal center. Furthermore, the acetyl group can be readily converted into other functional groups, such as imines, which are excellent coordinating groups in ligand design.
For instance, acetophenone derivatives can be used to synthesize imine ligands. These ligands, upon complexation with metals like niobium and tantalum, have been shown to form active catalysts. rsc.org The steric and electronic properties of the acetophenone precursor, such as the substitution on the phenyl ring, can have a significant impact on the structure and reactivity of the resulting metal complex. rsc.org This allows for the fine-tuning of the catalyst's performance in various chemical transformations.
In the field of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, ligands derived from acetophenones play a crucial role. Chiral ligands can be synthesized from acetophenone precursors, and these ligands can then be used to create catalysts for reactions like asymmetric transfer hydrogenation. acs.org For example, iron complexes containing ligands derived from acetophenone have been successfully used in the asymmetric transfer hydrogenation of ketones, producing chiral alcohols with high enantioselectivity. acs.org
Moreover, acetophenone-containing ligands have been developed for use in lanthanide chemistry, where they can act as sensitizers for the luminescence of lanthanide(III) ions. rsc.org The acetophenone group can absorb light and efficiently transfer the energy to the metal ion, which then emits light at a characteristic wavelength. The substituents on the acetophenone ring can modulate the efficiency of this process. rsc.org
The table below provides examples of ligand types derived from acetophenone moieties and their applications in catalysis.
| Ligand Type | Metal | Application in Catalysis |
| Acetophenone Imine Ligands | Niobium, Tantalum | Olefin Polymerization |
| Chiral PNNP Ligands from Acetophenone | Iron | Asymmetric Transfer Hydrogenation |
| Acetophenone-functionalized macrocycles | Europium, Terbium | Luminescent Probes and Sensors |
| Acetophenone Semicarbazone Ligands | Chromium, Cobalt, Nickel, Copper | Various Catalytic Transformations |
Conclusion and Future Research Perspectives
Synthesis and Transformation Paradigm Shifts
Future synthetic methodologies are trending towards greater efficiency and sustainability. solubilityofthings.comacs.org For phenylethanones, this could involve the development of novel catalytic systems for Friedel-Crafts reactions that replace traditional Lewis acids with more environmentally benign solid acid catalysts. organic-chemistry.org The integration of flow chemistry could enable safer, more scalable, and automated synthesis of these ketones and their derivatives, such as pyrazoles. galchimia.comneuroquantology.com Furthermore, C-H activation strategies represent a growing field that could offer new, more direct routes to functionalized phenylethanones, minimizing the need for pre-functionalized starting materials. neuroquantology.com
Elucidating Complex Reaction Mechanisms
While the general mechanisms of reactions like Friedel-Crafts acylation and Claisen-Schmidt condensation are well-understood, the subtle interplay of substituents and reaction conditions can lead to complex outcomes. wikipedia.orgwikipedia.org The increasing power of computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed modeling of reaction pathways, transition states, and intermediates. grnjournal.usrsc.org Applying these computational tools can provide unprecedented insight into the regioselectivity of the Fries rearrangement or the stereoselectivity of condensation reactions involving phenylethanones, bridging the gap between theoretical models and experimental observations. acs.orgrsc.org
Advancing Spectroscopic and Computational Tools
The definitive characterization of organic molecules relies on powerful analytical techniques. nih.gov Future advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, such as the development of new pulse sequences and higher field magnets, will allow for the structural elucidation of increasingly complex molecules and mixtures with greater sensitivity. rsc.orgresearchgate.net In mass spectrometry, innovations in ionization techniques and high-resolution analyzers enhance the ability to identify and quantify compounds in complex matrices and to gain detailed structural information from fragmentation patterns. nih.govnih.gov The synergy between experimental spectroscopy and computational prediction of spectra (e.g., DFT-calculated NMR chemical shifts) is becoming an indispensable tool for verifying structures and assigning stereochemistry with higher confidence. shu.edu
Expanding the Synthetic Scope of Phenylethanones
Phenylethanones are valuable building blocks in organic synthesis. nih.gov Future research will likely expand their utility in novel multicomponent reactions, providing rapid access to complex molecular architectures. The development of photoredox and electrochemical methods offers new ways to activate the C-H bonds of the α-methyl group or the aromatic ring, enabling new types of transformations under mild conditions. rroij.com As our understanding of biocatalysis grows, the use of engineered enzymes could lead to highly selective and sustainable methods for producing chiral alcohols and other valuable derivatives from phenylethanones. solubilityofthings.com
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Ethoxy-3-methylphenyl)ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation , where a substituted benzene derivative (e.g., 4-ethoxy-3-methylbenzene) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key variables include:
- Catalyst choice : AlCl₃ is preferred for electrophilic substitution, but BF₃ may reduce side reactions.
- Temperature : Controlled reflux (~50–80°C) minimizes hydrolysis of the acyl chloride intermediate.
- Solvent : Non-polar solvents (e.g., dichloromethane) enhance electrophilic reactivity.
Post-synthesis, purification via column chromatography or recrystallization (e.g., using ethanol) is critical for isolating high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?
- ¹H/¹³C NMR :
- Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), with distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.2 ppm for OCH₂) and acetyl methyl (δ 2.5–2.7 ppm) .
- Carbonyl resonance at δ 195–205 ppm in ¹³C NMR confirms the ketone group .
- IR Spectroscopy : Strong C=O stretch (~1680–1720 cm⁻¹) and C-O (ether) stretch (~1250 cm⁻¹) .
- GC-MS/HPLC : Used to assess purity and quantify trace impurities .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
Preliminary studies suggest antimicrobial and anti-inflammatory properties. Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Anti-inflammatory : Inhibition of COX-2 enzyme activity measured via ELISA or fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and scalability for this compound?
Advanced optimization strategies include:
- Catalyst screening : Testing Brønsted acids (e.g., H₂SO₄) or ionic liquids to reduce AlCl₃ waste .
- Solvent-free conditions : Microwave-assisted synthesis to enhance reaction rates and reduce solvent use .
- Flow chemistry : Continuous-flow systems for precise control of reaction parameters (e.g., residence time, temperature) .
- In situ monitoring : FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time) to ensure reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., 1-(4-methoxy-3-methylphenyl)ethanone) to isolate the role of the ethoxy group .
- Metabolic stability : Use hepatic microsome assays to assess if differences in activity stem from metabolic degradation .
Q. What mechanistic insights exist for the reactivity of this compound in electrophilic substitution reactions?
The ethoxy group acts as an ortho/para-directing substituent, while the methyl group sterically hinders substitution at the 3-position. Key findings:
- Nitration : Occurs predominantly at the para position relative to the ethoxy group, confirmed by X-ray crystallography of nitro derivatives .
- Sulfonation : Kinetic vs. thermodynamic control studies reveal temperature-dependent regioselectivity .
- Computational modeling : DFT calculations predict charge distribution and reactive sites, aligning with experimental data .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
SAR studies suggest:
- Ethoxy substitution : Replacing ethoxy with bulkier groups (e.g., propoxy) may improve lipid solubility and membrane permeability .
- Acetyl group modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances electrophilicity and enzyme-binding affinity .
- Hybrid molecules : Conjugation with bioactive moieties (e.g., piperazine) via Mannich reactions can target specific receptors .
Q. What strategies mitigate toxicity concerns during in vitro and in vivo studies of this compound?
- In vitro toxicity screening : Use hepatocyte cell lines (e.g., HepG2) to assess metabolic activation of toxic intermediates .
- QSAR models : Predict toxicity endpoints (e.g., LD₅₀) based on substituent effects and partition coefficients .
- Safe handling : Follow OSHA guidelines for lab exposure limits and use fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
